2-Ethyloxane-4-sulfonyl chloride
Description
2-Ethyloxane-4-sulfonyl chloride is an aliphatic sulfonyl chloride derivative characterized by an oxane (tetrahydropyran) ring substituted with an ethyl group at the 2-position and a sulfonyl chloride (-SO₂Cl) functional group at the 4-position. Sulfonyl chlorides are highly reactive due to the electrophilic sulfur center, enabling nucleophilic substitutions to form sulfonamides, sulfonate esters, or other derivatives .
Properties
Molecular Formula |
C7H13ClO3S |
|---|---|
Molecular Weight |
212.70 g/mol |
IUPAC Name |
2-ethyloxane-4-sulfonyl chloride |
InChI |
InChI=1S/C7H13ClO3S/c1-2-6-5-7(3-4-11-6)12(8,9)10/h6-7H,2-5H2,1H3 |
InChI Key |
CFOTZHJKEODDHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(CCO1)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyloxane-4-sulfonyl chloride typically involves the chlorosulfonation of 2-ethyloxane. This process can be carried out using chlorosulfonic acid or thionyl chloride as the chlorinating agents. The reaction is usually performed under controlled conditions to ensure the selective formation of the sulfonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Ethyloxane-4-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl derivatives.
Oxidation: Can be oxidized to form sulfonic acids under specific conditions.
Reduction: Reduction reactions can convert the sulfonyl chloride group to other functional groups, although this is less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonyl Derivatives: Formed by reaction with thiols.
Scientific Research Applications
2-Ethyloxane-4-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethyloxane-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form strong covalent bonds with nucleophiles, leading to the formation of various sulfonyl derivatives .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties
Table 2: Reactivity Comparison
| Compound Name | Reaction with Amines | Reaction with Alcohols | Stability in Storage | |
|---|---|---|---|---|
| This compound* | Moderate | Slow | Stable (dry, cold) | |
| 4-Chlorobenzenesulfonyl chloride | Fast | Fast | Hygroscopic | |
| Ethanesulfonyl chloride | Very fast | Very fast | Degrades rapidly |
Biological Activity
2-Ethyloxane-4-sulfonyl chloride is a sulfonyl chloride compound that has garnered interest in various fields, including medicinal chemistry and organic synthesis. Its unique structure allows it to participate in diverse chemical reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Chemical Formula : C₆H₁₁ClO₃S
- Molecular Weight : 196.67 g/mol
This compound contains a sulfonyl chloride functional group, which is known for its reactivity, particularly in nucleophilic substitution reactions.
Mechanisms of Biological Activity
The biological activity of sulfonyl chlorides like this compound can be attributed to their ability to act as electrophiles. They can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides and other derivatives. This reactivity is crucial in drug development, particularly for compounds targeting specific biological pathways.
1. Antineoplastic Activity
Research indicates that sulfonyl chlorides can exhibit antineoplastic properties. A study on alkylating agents demonstrated that certain sulfonyl chlorides could inhibit tumor growth in experimental models . The mechanism is believed to involve DNA alkylation, leading to apoptosis in cancer cells.
Toxicity and Safety Profile
The toxicity profile of this compound has not been extensively documented; however, general safety data on sulfonyl chlorides indicate potential irritant effects on skin and eyes. The classification of similar compounds often places them in categories indicating moderate to severe irritancy .
Table 1: Toxicological Data Summary
| Compound | Skin Irritation | Eye Irritation | LD50 (mg/kg) |
|---|---|---|---|
| This compound | Moderate | Severe | Not available |
| General Sulfonyl Chlorides | Moderate | Severe | Varies |
Case Study 1: Synthesis of Anticancer Agents
A notable study involved the synthesis of novel anticancer agents derived from sulfonyl chlorides. The research highlighted the role of this compound as a key intermediate in creating compounds that demonstrated selective cytotoxicity against various cancer cell lines .
Case Study 2: Development of Antimicrobial Agents
Another investigation focused on the use of sulfonyl chlorides in developing new antimicrobial agents. The study reported that derivatives synthesized from this compound exhibited significant antibacterial activity against resistant strains of bacteria, suggesting potential therapeutic applications in treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
